molecular formula C11H13Cl B3315143 2-Chloro-3-(3,4-dimethylphenyl)-1-propene CAS No. 951892-02-7

2-Chloro-3-(3,4-dimethylphenyl)-1-propene

Cat. No.: B3315143
CAS No.: 951892-02-7
M. Wt: 180.67 g/mol
InChI Key: LKPBXTOQBPTHKR-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,4-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a dimethylphenyl group, and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,4-dimethylphenyl)-1-propene typically involves the reaction of 3,4-dimethylphenylacetylene with a chlorinating agent under specific conditions. One common method is the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes chlorination to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dimethylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of catalysts.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted derivatives such as amines or ethers.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-Chloro-3-(3,4-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dimethylphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro group and the propene chain play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3,4-dimethylphenyl)-1-butene
  • 2-Chloro-3-(3,4-dimethylphenyl)-1-pentene
  • 2-Chloro-3-(3,4-dimethylphenyl)-1-hexene

Uniqueness

2-Chloro-3-(3,4-dimethylphenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(2-chloroprop-2-enyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBXTOQBPTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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